REACTION_CXSMILES
|
[CH3:1][C:2]1[S:6][C:5]([CH:7]2[CH2:9][CH:8]2[C:10]([O:12]C(C)(C)C)=[O:11])=[CH:4][CH:3]=1.FC(F)(F)C(O)=O>C(Cl)Cl>[CH3:1][C:2]1[S:6][C:5]([CH:7]2[CH2:9][CH:8]2[C:10]([OH:12])=[O:11])=[CH:4][CH:3]=1
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Name
|
tert-butyl 2-(5-methylthien-2-yl)cyclopropanecarboxylate
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Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(S1)C1C(C1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at RT for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude 2-(5-methylthien-2-yl)cyclopropanecarboxylic acid was used without further purification
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
CC1=CC=C(S1)C1C(C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |